molecular formula C6H9N3O2 B2363415 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one CAS No. 30201-72-0

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B2363415
CAS No.: 30201-72-0
M. Wt: 155.157
InChI Key: GJIYTJHETGATKF-UHFFFAOYSA-N
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Description

“2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one” is a chemical compound used in scientific research . It has potential applications in drug development, specifically targeting enzyme inhibition and anti-inflammatory properties. Its unique structure and properties make it an intriguing compound for further exploration.


Molecular Structure Analysis

The molecular formula of “this compound” is C6H9N3O2 . The InChI code is 1S/C6H9N3O2/c1-2-3-4 (10)8-6 (7)9-5 (3)11/h2H2,1H3, (H4,7,8,9,10,11) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 155.16 . It is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one serves as a key intermediate in the synthesis of various chemical compounds. For example, ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles react with acetamidine to produce 2-methylpyrimidin-4(3H)-ones and related compounds, demonstrating the versatility of pyrimidin-4(3H)-ones in chemical synthesis (Roberts, Landor, & Bolessa, 1994). Similarly, the compound has been used in a three-component synthesis process to create a range of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Antiviral Activity

A significant application of this compound is in the development of antiviral agents. A study by Holý et al. (2002) explored the antiviral potential of various 6-hydroxypyrimidine derivatives, revealing the compound's relevance in inhibiting the replication of herpes and retroviruses, including HIV (Holý et al., 2002).

Multifunctional Synthesis and Antimicrobial Activity

Gupta et al. (2014) synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemical techniques, indicating the compound's role in environmentally friendly synthesis methods. These compounds showed mild to moderate antimicrobial activity, highlighting another important application in the field of drug development (Gupta, Jain, Madan, & Menghani, 2014).

Tautomerism and Crystallography

The compound also has implications in crystallography and the study of molecular structures. Hall, Bertke, & Swift (2016) examined the tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one, a related compound, shedding light on its behavior in different crystalline forms (Hall, Bertke, & Swift, 2016).

Antioxidant Agents

The compound has also been used in synthesizing novel antioxidant agents. Asha et al. (2009) reported the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which showed promising antioxidant activity (Asha et al., 2009).

Safety and Hazards

The safety information includes pictograms GHS07 . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h2H2,1H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYTJHETGATKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30201-72-0
Record name 2-AMINO-4,6-DIHYDROXY-5-ETHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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